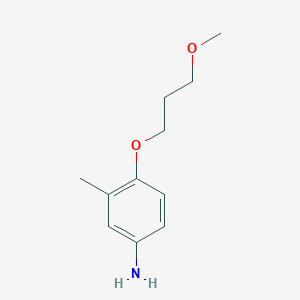

4-(3-Methoxypropoxy)-3-methylaniline

Description

4-(3-Methoxypropoxy)-3-methylaniline is an aromatic amine derivative with the molecular formula C₁₁H₁₇NO₂ and a molar mass of 195.26 g/mol. It is structurally characterized by a methoxypropoxy (-O-(CH₂)₃-OCH₃) substituent at the para position and a methyl group at the meta position of the aniline ring. This compound is typically a white crystalline solid with a melting point of approximately 52–54°C and a boiling point of 324°C . It serves as a critical intermediate in the synthesis of dyes, pigments, and pharmaceutical agents, such as proton pump inhibitors (e.g., Rabeprazole) . Safety data classify it as an irritant (Hazard Class Xi), necessitating protective equipment during handling .

Properties

IUPAC Name |

4-(3-methoxypropoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9-8-10(12)4-5-11(9)14-7-3-6-13-2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFDANGNWIXHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropoxy)-3-methylaniline typically involves the following steps:

Starting Material: The synthesis begins with 3-methylaniline.

Etherification: The 3-methylaniline undergoes etherification with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methoxypropoxy)-3-methylaniline can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypropoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group or reduce other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Intermediates

4-(3-Methoxypropoxy)-3-methylaniline serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be modified to create compounds with specific biological activities. For instance, it can be utilized in the development of drugs targeting specific receptors or enzymes due to its ability to mimic biologically active molecules .

Biological Studies

The compound has been studied for its potential in biological applications, particularly in enzyme inhibition and receptor binding studies. Due to its structural similarity to other biologically active compounds, it can be used to investigate interactions with calcium ion channels and other cellular targets .

Dyes and Pigments

In industrial applications, 4-(3-Methoxypropoxy)-3-methylaniline is employed in the production of dyes and pigments. Its ability to form stable colored compounds makes it valuable in various coloring agents used in textiles and coatings.

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as an inhibitor of specific calcium ion channels. The results indicated that modifications on the methoxypropoxy group significantly influenced binding affinity and inhibition potency, highlighting its potential as a lead compound for developing new analgesics for neuropathic pain .

Case Study 2: Synthesis of New Derivatives

Research focusing on synthesizing derivatives of 4-(3-Methoxypropoxy)-3-methylaniline demonstrated that altering substituents on the aniline ring could lead to compounds with enhanced pharmacological properties. This study underscores the versatility of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Methoxypropoxy vs. Chlorophenoxy: The methoxypropoxy group in 4-(3-Methoxypropoxy)-3-methylaniline enhances solubility in polar solvents due to its ether linkage, whereas the chlorophenoxy group in 4-(3-Chlorophenoxy)-3-methylaniline increases lipophilicity and electrophilicity, favoring agrochemical applications .

- Pyridine vs. Benzene Rings : Compound 4a (pyridine derivative) exhibits a higher molecular weight (329.4 g/mol) and distinct electronic properties due to the nitrogen heterocycle, which may improve binding affinity in biological targets compared to purely aromatic analogs .

Pharmaceutical Relevance

- Rabeprazole () incorporates a 4-(3-methoxypropoxy)-3-methylpyridinyl group, demonstrating the importance of this substituent in proton pump inhibitors. The methoxypropoxy chain likely enhances metabolic stability and target binding .

- 4-(Benzyloxy)-3-methylaniline hydrochloride () illustrates how salt formation (e.g., hydrochloride) modifies solubility and bioavailability, a common strategy in drug development .

Biological Activity

The compound 4-(3-Methoxypropoxy)-3-methylaniline is a member of the aniline family, characterized by its methoxy and propoxy substituents. This compound has garnered attention in the scientific community for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive review of the biological activity associated with 4-(3-Methoxypropoxy)-3-methylaniline, supported by experimental findings and case studies.

Molecular Structure

- Chemical Formula : C12H17NO2

- Molecular Weight : 209.27 g/mol

- CAS Number : [B7805902]

Functional Groups

- Methoxy Group (-OCH₃) : Enhances lipophilicity and can influence the compound's interaction with biological membranes.

- Propoxy Group (-O-CH₂-CH₂-CH₃) : Contributes to the compound's solubility and stability in various environments.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of methoxy-substituted anilines have shown activity against various strains of bacteria and fungi. A study focusing on methoxyphenyl derivatives demonstrated strong activity against Gram-positive bacteria, suggesting that 4-(3-Methoxypropoxy)-3-methylaniline may possess similar capabilities .

| Microorganism | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL |

Anticancer Properties

The anticancer potential of related compounds has been documented extensively. Methoxy-substituted anilines have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study on methoxy-substituted benzamides indicated significant cytotoxic effects against cancer cell lines . Further research is warranted to evaluate the specific anticancer effects of 4-(3-Methoxypropoxy)-3-methylaniline.

The biological activity of 4-(3-Methoxypropoxy)-3-methylaniline is likely mediated through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Membrane Interaction : The lipophilic nature due to methoxy and propoxy groups can facilitate membrane penetration, enhancing bioavailability and efficacy.

- Receptor Modulation : Potential interaction with cellular receptors may alter signaling pathways critical for microbial survival or cancer cell proliferation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various aniline derivatives, including those with methoxy substitutions. The results indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to improved membrane permeability . This finding supports the hypothesis that 4-(3-Methoxypropoxy)-3-methylaniline could demonstrate similar efficacy against resistant strains of bacteria.

Evaluation of Antiviral Activity

In vitro studies on related compounds have highlighted their ability to inhibit viral replication through modulation of host cell factors. Research focusing on methoxylated anilines has suggested that these compounds can upregulate antiviral proteins like APOBEC3G, which are crucial for combating viral infections . This mechanism may be relevant for exploring the antiviral potential of 4-(3-Methoxypropoxy)-3-methylaniline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.